2-[2-(diethylamino)ethyl]-1,3-thiazole-4-carbaldehyde
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Overview
Description
2-[2-(diethylamino)ethyl]-1,3-thiazole-4-carbaldehyde is an organic compound with a thiazole ring substituted with a diethylaminoethyl group and an aldehyde group
Mechanism of Action
Target of Action
Similar compounds with diethylaminoethyl groups have been reported to interact with various biological targets, influencing cellular processes .
Mode of Action
It’s known that compounds with similar structures can interact with their targets, leading to changes in cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(diethylamino)ethyl]-1,3-thiazole-4-carbaldehyde typically involves the reaction of 2-(diethylamino)ethylamine with a thiazole derivative. One common method includes the condensation of 2-(diethylamino)ethylamine with 4-formylthiazole under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-[2-(diethylamino)ethyl]-1,3-thiazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed
Oxidation: 2-[2-(diethylamino)ethyl]-1,3-thiazole-4-carboxylic acid.
Reduction: 2-[2-(diethylamino)ethyl]-1,3-thiazole-4-methanol.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Scientific Research Applications
2-[2-(diethylamino)ethyl]-1,3-thiazole-4-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-(diethylamino)ethylamine: A precursor in the synthesis of 2-[2-(diethylamino)ethyl]-1,3-thiazole-4-carbaldehyde.
4-formylthiazole: Another precursor used in the synthesis.
2-[2-(dimethylamino)ethyl]-1,3-thiazole-4-carbaldehyde: A similar compound with a dimethylamino group instead of a diethylamino group.
Uniqueness
This compound is unique due to the presence of both the diethylaminoethyl group and the thiazole ring, which confer specific chemical and biological properties
Properties
IUPAC Name |
2-[2-(diethylamino)ethyl]-1,3-thiazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2OS/c1-3-12(4-2)6-5-10-11-9(7-13)8-14-10/h7-8H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZIRBGIBXYDJIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC1=NC(=CS1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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